molecular formula C13H19NO2S B2881022 Ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate CAS No. 149588-08-9

Ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate

Cat. No.: B2881022
CAS No.: 149588-08-9
M. Wt: 253.36
InChI Key: WYJCNFXJKNFUBR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate (IUPAC: this compound) is a substituted thiophene derivative with a cyclohexyl group at the 4-position of the thiophene ring. The compound is classified as hazardous, causing skin and eye irritation, and respiratory system toxicity under specific exposure conditions . It is restricted to research and development use under qualified supervision, with stringent safety protocols for handling and storage .

Properties

IUPAC Name

ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-2-16-13(15)11-10(8-17-12(11)14)9-6-4-3-5-7-9/h8-9H,2-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJCNFXJKNFUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Catalytic Conditions

Early syntheses employed diethylamine as a base catalyst in absolute ethanol at 60°C (Scheme 1). Cyclohexanone, ethyl cyanoacetate, and sulfur were combined in a 1:1:1 molar ratio, stirred for 3–4 hours, and yielded the product as orange crystals (50–80% yield). The reaction mechanism proceeds via Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate, followed by sulfur incorporation to form the thiophene ring.

Optimization Insights :

  • Catalyst Screening : Replacing diethylamine with morpholine in solvent-free conditions improved yields to 45–80% while reducing reaction time to 18 hours.
  • Temperature Effects : Elevating temperatures beyond 60°C led to side products, whereas temperatures below 50°C slowed reaction kinetics.

Solvent-Free Modifications for Enhanced Efficiency

A solvent-free adaptation of the Gewald reaction was developed to streamline the synthesis (Table 1). Morpholine served a dual role as catalyst and solvent, enabling efficient mixing and reducing purification complexity.

Procedure and Outcomes

Cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (1.5 equiv) were ground into a homogeneous mixture and stirred at room temperature for 18 hours. The crude product was washed with cold ethanol to yield this compound as a yellow solid (72% yield).

Advantages :

  • Eliminated solvent disposal concerns.
  • Reduced reaction time compared to traditional methods.

Acid-Catalyzed Cyclization and Functionalization

Post-Gewald modifications often involve cyclization to construct fused pyrimidine systems. For example, chloroacetonitrile and dry HCl gas were used to convert this compound into a thieno[2,3-d]pyrimidin-4(3H)-one intermediate.

Cyclization Protocol

The thiophene derivative (5 mmol) was suspended in 1,4-dioxane (20 mL), and chloroacetonitrile (6 mmol) was added. Dry HCl gas, generated via a Kipp’s apparatus, was bubbled through the solution at 50°C for 2 hours. The resulting precipitate was filtered and recrystallized from ethanol to afford the cyclized product in 85% yield.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for this compound synthesis:

Method Catalyst Solvent Temperature Time Yield
Traditional Gewald Diethylamine Ethanol 60°C 4 h 50–80%
Solvent-Free Morpholine None Room Temp 18 h 45–80%
Acid-Catalyzed Cyclization HCl 1,4-Dioxane 50°C 2 h 85%

Mechanistic Considerations and Byproduct Management

The Gewald reaction’s success hinges on balancing Knoevenagel condensation and sulfur incorporation. Delayed sulfur addition—a strategy validated in analogous thieno[2,3-d]pyrimidine syntheses—minimizes acyclic byproducts. For instance, adding sulfur 1.5 hours after combining cyclohexanone and ethyl cyanoacetate improved yields by 20% in related systems.

Scalability and Industrial Applicability

Gram-scale syntheses of this compound have been achieved using optimized Gewald conditions. Key considerations include:

  • Cost Efficiency : Morpholine’s reuse in solvent-free methods reduces material costs.
  • Purification : Recrystallization from ethanol or ethyl acetate ensures high purity (>95% by HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydrothiophenes using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Thiophene derivatives vary significantly based on substituents at the 2-, 4-, and 5-positions. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Reference
Ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate 4-Cyclohexyl, 2-amino, 3-ethoxycarbonyl 329.46 Bulky cyclohexyl group enhances steric hindrance
Ethyl 2-amino-4-methylthiophene-3-carboxylate 4-Methyl, 2-amino, 3-ethoxycarbonyl 199.25 (calculated) Methyl group simplifies synthesis and crystal packing
Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate 4-Methyl, 5-(4-nitrophenyl), 2-ethoxycarbonylamino 406.42 (CAS 308831-93-8) Nitrophenyl and ethoxycarbonylamino groups increase electronic complexity
Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate 3-Amino, 4-(4-methoxyphenyl), 2-ethoxycarbonyl 277.34 (CAS 1019007-93-2) Methoxyphenyl introduces electron-donating effects

Key Observations :

  • Cyclohexyl vs.
  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (in ) and amino groups enhance electron density on the thiophene ring, while nitro (in ) and ethoxycarbonyl groups withdraw electrons, altering reactivity in subsequent synthetic modifications.

Biological Activity

Ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate (EAC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with EAC, including its antitumor properties, effects on apoptosis, and interactions with various biological targets.

Chemical Structure and Properties

EAC belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The chemical structure of EAC can be represented as follows:

  • Chemical Formula : C13H17N O2S
  • Molecular Weight : 253.35 g/mol

The compound features a cyclohexyl group, an amino group, and a carboxylate moiety, contributing to its reactivity and interaction with biological systems.

Antitumor Activity

EAC has demonstrated significant antitumor activity in various studies. The compound was evaluated for its cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7) cells. The results indicated that EAC induces apoptosis and inhibits cell proliferation effectively.

  • IC50 Values : In studies, EAC exhibited an IC50 value ranging from 23.2 to 49.9 μM against MCF-7 cells, indicating potent cytotoxicity compared to control compounds .

Apoptosis Induction

The mechanism of action for EAC involves the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that EAC treatment resulted in significant cell cycle arrest at the G2/M phase and S phase, suggesting that the compound disrupts normal cell cycle progression.

  • Cell Cycle Analysis : After 48 hours of treatment with EAC at an IC50 concentration, there was a notable increase in G2/M-phase cell population (25.56% compared to 17.23% in control) and S-phase cell population (23.38% compared to 16.76% in control) .

Structure-Activity Relationship (SAR)

The biological activity of EAC has been linked to its structural components. Variations in substituents on the thiophene ring can significantly influence its pharmacological profile. For instance, modifications at the 4-position or variations in the cyclohexyl group can enhance or reduce biological activity.

Substituent Activity Remarks
CyclohexylHigh cytotoxicityEffective against MCF-7 cells
PhenylModerate activityLower IC50 values observed
MethylVariable activityDepends on specific structural modifications

Case Studies

Several studies have highlighted the efficacy of EAC and related compounds:

  • Breast Cancer Studies : In a study evaluating multiple thiophene derivatives, EAC was among the top candidates showing significant apoptotic effects in MCF-7 cells .
  • Antimicrobial Properties : Thiophene derivatives have also been explored for their antimicrobial activities, with some compounds showing promise against Mycobacterium tuberculosis (Mtb) . Although specific data on EAC's antimicrobial activity is limited, its structural relatives have demonstrated such properties.

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